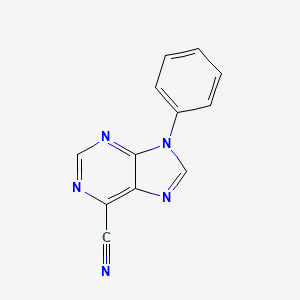

9-Phenyl-9H-purine-6-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

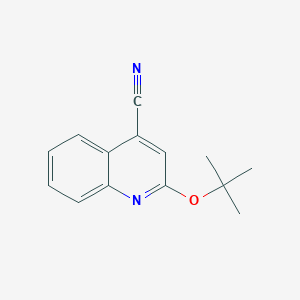

9-Phenyl-9H-purine-6-carbonitrile is a heterocyclic compound belonging to the purine family. Purines are a class of organic compounds that play a crucial role in various biological processes, including the formation of nucleotides and nucleic acids. The compound is characterized by a purine ring system substituted with a phenyl group at the 9th position and a cyano group at the 6th position.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenyl-9H-purine-6-carbonitrile typically involves the reaction of 5-amino-1-phenyl-1H-imidazole-4-carbonitrile with triethyl orthoformate and acetic anhydride, followed by reaction with ammonia . This method yields high amounts of the desired product.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of efficient catalysts such as aluminum chloride in anhydrous media has been shown to improve yields and reduce reaction times .

化学反応の分析

反応の種類: 9-フェニル-9H-プリン-6-カルボニトリルは、さまざまな化学反応を起こし、主にシアノ基のC-N三重結合に対する求核付加反応が関与します。 シアノ基の置換は一般的に観察されません .

一般的な試薬と条件:

ヒドロキシルアミン: アミドキシム誘導体を形成します。

ヒドラジン: アミドラスゾン誘導体を生成します。

アミン: アミジンの形成につながります。

グリニャール試薬: ケトン誘導体をもたらします。

硫酸: アミド誘導体に転換します.

主な生成物:

- アミドキシム

- アミドラスゾン

- アミジン

- ケトン

- アミド

科学的研究の応用

化学: 他のプリン誘導体の合成における前駆体として使用されます。

生物学: 核酸アナログにおける役割が調査されています。

医学: 特定の酵素や経路を阻害する能力から、抗がん特性の可能性が探求されています.

産業: 新規材料や医薬品の開発に利用されています.

作用機序

9-フェニル-9H-プリン-6-カルボニトリルの作用機序は、求核試薬との相互作用によってさまざまな誘導体が形成されることです。 この化合物の効果は、主にシアノ基のC-N三重結合に対する求核剤の付加によって発揮されます 。 この相互作用は、酵素阻害や核酸合成の調節など、さまざまな分子標的や経路に影響を与える可能性があります .

類似の化合物:

9-フェニル-9H-プリン-6-アミン: シアノ基ではなくアミノ基を持つ類似の構造.

1-ベンゾイル-1,6-ジヒドロ-9-フェニル-9H-プリン-6-カルボニトリル: ベンゾイル基を持つ誘導体.

イミダゾ[4,5-b]ピリジンおよびイミダゾ[4,5-c]ピリジン誘導体: 構造的に関連する化合物で、同様の生物学的活性を持つ.

独自性: 9-フェニル-9H-プリン-6-カルボニトリルは、その特異的な置換パターンにより独特であり、異なる化学反応性と生物学的特性を付与しています。 シアノ基の置換なしに求核付加を起こす能力は、他のプリン誘導体とは異なります .

類似化合物との比較

9-Phenyl-9H-purin-6-amine: Similar structure but with an amine group instead of a cyano group.

1-Benzoyl-1,6-dihydro-9-phenyl-9H-purine-6-carbonitrile: A derivative with a benzoyl group.

Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives: Structurally related compounds with similar biological activities.

Uniqueness: 9-Phenyl-9H-purine-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. Its ability to undergo nucleophilic addition without cyano group substitution sets it apart from other purine derivatives .

特性

CAS番号 |

62196-39-8 |

|---|---|

分子式 |

C12H7N5 |

分子量 |

221.22 g/mol |

IUPAC名 |

9-phenylpurine-6-carbonitrile |

InChI |

InChI=1S/C12H7N5/c13-6-10-11-12(15-7-14-10)17(8-16-11)9-4-2-1-3-5-9/h1-5,7-8H |

InChIキー |

UYNRDVMJCOMHJG-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)N2C=NC3=C(N=CN=C32)C#N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(Pyrazin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine](/img/structure/B11882532.png)

![9-Methoxy-3-azaspiro[5.5]undecane hydrochloride](/img/structure/B11882556.png)

![2-Ethyl-2'H-spiro[cyclohexane-1,1'-isoquinoline]](/img/structure/B11882568.png)